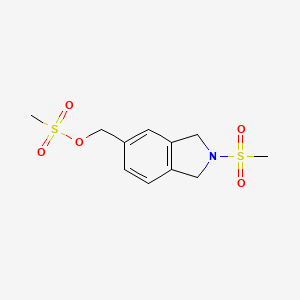
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine to introduce chlorine and fluorine atoms at specific positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor. The methylation of the pyridine ring can be carried out using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluoro-5-methylpyridine
- 2-Chloro-5-fluoro-3-methylpyridine
- 2-Chloro-3-fluoro-5-picoline
Uniqueness
2-Chloro-5-fluoro-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C6H7ClFN3 |
|---|---|
Poids moléculaire |
175.59 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7ClFN3/c1-10-5-4(9)3(8)2-11-6(5)7/h2,10H,1H3,(H2,9,11) |
Clé InChI |
GJHZLBIVBZRICH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CN=C1Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)








![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)




